Lysinonorleucine

描述

Lysinonorleucine is a dipeptide with application in biochemical research due to its role as a biomarker for protein damage, particularly in the study of protein cross-linking and degradation . It is used to assess the extent of protein oxidation and cross-linking events under various experimental conditions, including oxidative stress and aging studies in cellular and tissue systems .

Synthesis Analysis

In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry . Merodesmosine, another crosslinker of elastin, was also measured in the same samples using the same analytical method .

Molecular Structure Analysis

Although crosslinking amino acids such as desmosine and isodesmosine have been identified in elastin, details regarding the structure remain unclear . In a study, an elastin crosslinker, lysinonorleucine, was chemically synthesized and detected in hydrolyzed bovine ligament and eggshell membrane samples utilizing tandem mass spectrometry .

Chemical Reactions Analysis

ΔLNL can be reduced to the secondary amine cross-linker lysinonorleucine (LNL), whose chemical structure is symmetrical with respect to the central nitrogen atom. Aldol condensation of two Lya residues yields allysine aldol .

科学研究应用

Industrial Production

Lysinonorleucine, along with other amino acids like L-lysine, is produced annually worldwide in large quantities . More than 2.2 million tonnes of lysine salts are produced annually worldwide . Various species like Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum and Escherichia coli are used for industrial production of L-lysine .

作用机制

Target of Action

It is known that lysinenorleucine is a derivative of lysine and hydroxylysine , which are involved in various biological processes, including protein synthesis and cell growth.

Mode of Action

It is known that the compound is a derivative of lysine and hydroxylysine . These amino acids are involved in various biological processes, including protein synthesis and cell growth. Therefore, it is plausible that Lysinenorleucine may interact with these processes, leading to changes in cell behavior and potentially contributing to its therapeutic effects.

Biochemical Pathways

Lysine, from which Lysinenorleucine is derived, is involved in several biochemical pathways. It plays a crucial role in protein synthesis and is a precursor for several other important molecules. For instance, it is involved in the synthesis of carnitine, a molecule essential for energy metabolism . Furthermore, lysine is a part of the meso-diaminopimelate pathway, which is essential for the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Pharmacokinetics

For instance, the acetylation of an amino acid can switch its uptake into cells from one type of transporter to another, potentially affecting its bioavailability .

Result of Action

Given that it is a derivative of lysine and hydroxylysine, it is plausible that it may influence processes such as protein synthesis and cell growth .

未来方向

属性

IUPAC Name |

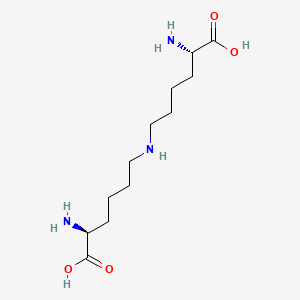

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysylnorleucine | |

CAS RN |

25612-46-8 | |

| Record name | Lysinenorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Lysinonorleucine?

A1: The molecular formula of Lysinonorleucine is C12H24N2O3, and its molecular weight is 244.32 g/mol.

Q2: How is Lysinonorleucine formed?

A2: Lysinonorleucine is formed through a cross-linking reaction involving lysine residues in collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidative deamination of a lysine residue to form the reactive aldehyde, allysine. This aldehyde can then spontaneously react with another lysine residue, leading to the formation of a Schiff base. Subsequent reduction of this Schiff base yields the stable cross-link, lysinonorleucine. [, , ]

Q3: What is the significance of Lys-Nle in collagen and elastin?

A3: Lys-Nle cross-links contribute to the tensile strength and stability of collagen fibers [, , ]. In elastin, Lys-Nle, along with other cross-links like desmosine and isodesmosine, are crucial for its elasticity and ability to recoil after stretching [, , ].

Q4: Are there other types of cross-links found in collagen and elastin?

A4: Yes, apart from Lys-Nle, other significant cross-links include dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) in collagen [, , , ]. Elastin, on the other hand, contains unique cross-links like desmosine and isodesmosine, which contribute to its characteristic elastic properties [, , , ].

Q5: How do different types of crosslinks influence the properties of collagen and elastin?

A5: The type and quantity of crosslinks play a crucial role in determining the mechanical properties of collagen and elastin. For instance, in collagen, a higher proportion of DHLNL is associated with increased stability and reduced solubility, particularly in aging tissues []. In elastin, the balance between different crosslinks like desmosine, isodesmosine, and Lys-Nle contributes to its unique elasticity and resilience [, , ].

Q6: Is there a link between Lys-Nle and certain diseases?

A6: Research suggests a possible connection between altered levels of Lys-Nle and diseases affecting connective tissues. For instance, keratoconus, a corneal disorder, shows higher levels of Lys-Nle in the cornea compared to healthy tissues, indicating a potential crosslinking defect []. Similarly, decreased Lys-Nle levels have been linked to aortic aneurysms in copper-deficient pigs, highlighting the importance of this crosslink for the structural integrity of the aorta [].

Q7: How do dietary factors affect Lys-Nle formation?

A7: Copper deficiency can impair lysyl oxidase activity, the enzyme responsible for the initial step in Lys-Nle formation. This can lead to decreased cross-linking in elastin and collagen, potentially affecting tissue integrity and contributing to conditions like aortic aneurysms [, ].

Q8: Can mechanical stress influence Lys-Nle levels in tissues?

A8: Yes, studies on mouse tail tendon demonstrate that mechanical stretching can alter the levels of various collagen cross-links, including Lys-Nle. These changes in cross-linking patterns correlate with altered mechanical properties of the tendon, suggesting a dynamic response to mechanical stimuli [].

Q9: How is Lys-Nle typically measured and analyzed in biological samples?

A9: Lys-Nle is typically measured after hydrolysis of collagen or elastin. Common analytical techniques include amino acid analysis using ion-exchange chromatography, often coupled with post-column derivatization and fluorescence detection [, ]. High-performance liquid chromatography (HPLC) is another widely used method, offering high resolution and sensitivity for separating and quantifying Lys-Nle [, ]. Mass spectrometry (MS) is increasingly used for detailed characterization and quantification of Lys-Nle, providing information on its molecular weight and potential modifications [, ].

Q10: What are the potential applications of Lys-Nle research?

A10: Understanding the role of Lys-Nle in maintaining the structural integrity of collagen and elastin has implications for various fields. This includes:

- Developing therapies for connective tissue disorders: By understanding the mechanisms of cross-link formation and the factors influencing it, researchers can develop targeted therapies for diseases characterized by abnormal collagen or elastin cross-linking. [, ]

- Biomarkers for disease diagnosis and progression: Altered levels of Lys-Nle could serve as potential biomarkers for diagnosing and monitoring the progression of diseases affecting connective tissues. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)

![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)